2,5-Di(propan-2-yl)-1,3,4-oxadiazole
Description
Properties
CAS No. |
31950-84-2 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H14N2O/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |
InChI Key |
NUMPVMCIGYBLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Table 1: Physicochemical Properties of Selected 2,5-Disubstituted-1,3,4-Oxadiazoles
Key Observations :
- Stability : Diarylated derivatives (e.g., 2,5-diphenyl) exhibit higher thermal and oxidative stability compared to dialkyl analogs due to extended π-conjugation and reduced electron density on the oxadiazole ring .
- Solubility : Dialkyl derivatives like 2,5-dimethyl are water-miscible, whereas bulky alkyl or aryl groups (e.g., isopropyl, phenyl) reduce solubility significantly .
- Spectral Features : The C=N stretch in IR (~1640–1650 cm⁻¹) is consistent across derivatives, while substituent-specific signals (e.g., methyl protons at δ 1.27 in NMR) aid in characterization .
Pharmacological Activity Comparison
Key Findings :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antifungal and antibacterial effects. For example, 2,5-bis(4-nitroaryl) analogs show potency against Colletotrichum capsici .
- Anticancer Potential: Diaryl derivatives (e.g., 2,5-diphenyl) are potent EGFR inhibitors, making them candidates for tyrosine kinase-targeted therapies . The isopropyl variant may offer similar activity but with altered pharmacokinetics due to steric bulk.
- Anti-inflammatory and Antidiabetic Effects : Cyclohexyl and aryl-substituted derivatives demonstrate hypoglycemic and anti-inflammatory properties via COX-2 and α-glucosidase inhibition .
Q & A
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